molecular formula C7H4Br2N2 B567400 3,7-Dibromoimidazo[1,2-a]pyridine CAS No. 1263060-75-8

3,7-Dibromoimidazo[1,2-a]pyridine

Cat. No.: B567400
CAS No.: 1263060-75-8
M. Wt: 275.931
InChI Key: HSDASEAWHOBZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibromoimidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 7 positions of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the bromination process .

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation or reduction can modify the functional groups on the imidazo[1,2-a]pyridine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dibromoimidazo[1,2-a]pyridine is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. The presence of bromine atoms at positions 3 and 7 can enhance the compound’s stability and binding interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,7-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDASEAWHOBZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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